molecular formula C24H26N2O4 B11139913 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11139913
M. Wt: 406.5 g/mol
InChI Key: QCIWFNRQHVCNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a methoxyphenyl group, and an isoquinoline carboxamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the methoxyphenyl group and the isoquinoline carboxamide moiety. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure selective reactions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide include other isoquinoline derivatives, tetrahydropyran-containing compounds, and methoxyphenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H26N2O4/c1-24(2)14-16(12-13-30-24)25-22(27)21-15-26(17-8-10-18(29-3)11-9-17)23(28)20-7-5-4-6-19(20)21/h4-11,15-16H,12-14H2,1-3H3,(H,25,27)

InChI Key

QCIWFNRQHVCNOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.